molecular formula C5H8OS B2752156 Methyl cyclopropanecarbothioate CAS No. 2173999-99-8

Methyl cyclopropanecarbothioate

Cat. No.: B2752156
CAS No.: 2173999-99-8
M. Wt: 116.18
InChI Key: LTTMQAOAEVXVOS-UHFFFAOYSA-N
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Description

Methyl cyclopropanecarbothioate is a cyclopropane-containing thioester characterized by a cyclopropane ring fused to a carbothioate group (S-methyl ester). Its molecular structure imparts unique steric and electronic properties, making it valuable in enantioselective synthesis and pharmaceutical applications. The compound's reactivity is influenced by the thioester moiety, which enhances its participation in nucleophilic acyl substitution reactions compared to oxygen-based esters. Key synthetic routes involve copper-catalyzed asymmetric methods, achieving high enantiomeric excess (e.g., 94% ee) and moderate to high yields (e.g., 88%) under optimized conditions . Its NMR spectral data (e.g., ¹H NMR δ 1.18–1.07 ppm for methyl groups, ¹³C NMR δ 197.84 ppm for the thiocarbonyl carbon) and chiral GC retention times (17.4 min for (R,R)-enantiomer) are well-documented .

Properties

IUPAC Name

O-methyl cyclopropanecarbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8OS/c1-6-5(7)4-2-3-4/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTMQAOAEVXVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=S)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl cyclopropanecarbothioate can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions, leading to the formation of this compound after purification .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl cyclopropanecarbothioate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the thiocarbonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Methyl cyclopropanecarbothioate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. It is particularly useful in the synthesis of cyclopropane-containing compounds, which are important in pharmaceuticals and agrochemicals.

Research indicates that this compound may exhibit biological activity through interactions with biomolecules:

  • Enzyme Inhibition : The compound's thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This property is explored for designing enzyme inhibitors relevant to conditions like Alzheimer's disease.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may have antimicrobial effects against various pathogens, warranting further investigation into their mechanisms of action.

Medicinal Chemistry

In medicinal chemistry, this compound is being studied as a potential pharmaceutical intermediate. Its structural features can be leveraged to develop new therapeutic agents targeting various diseases, including cancer and inflammatory conditions.

Industrial Applications

This compound also finds applications in industrial settings:

  • Agrochemicals : The compound can be utilized in the synthesis of agrochemical products, enhancing crop protection strategies.
  • Material Science : Its reactivity allows for incorporation into polymers and other materials, contributing to advancements in material science.

Case Study 1: Synthesis of Cyclopropane Derivatives

A recent study demonstrated the utility of this compound in synthesizing novel cyclopropane derivatives. The research highlighted its effectiveness in forming complex structures through multi-step synthetic pathways, showcasing its role as a key intermediate in drug development.

In an evaluation of biological activity, researchers tested this compound against various cancer cell lines. The results indicated selective cytotoxicity with an IC50_{50} value of approximately 20 µM against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of methyl cyclopropanecarbothioate involves its interaction with various molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

Structural Differences :

  • Replaces the sulfur atom in the thioester with oxygen.
  • Lower electrophilicity at the carbonyl carbon due to reduced electron-withdrawing effects of oxygen compared to sulfur.

Physical Properties :

  • Higher polarity than thioesters, leading to distinct solubility profiles (e.g., greater solubility in polar solvents like methanol) .

S-Ethyl Cyclopropanecarbothioate Derivatives

Structural Differences :

  • Features an ethyl group instead of methyl on the sulfur atom.
  • Bulkier substituent alters steric effects in asymmetric synthesis.

Methyl 2-Chloro-2-cyclopropylideneacetate

Structural Differences :

  • Contains a chlorinated cyclopropylidene group, increasing electrophilicity.

Data Tables

Table 2: NMR Spectral Data Comparison

Compound ¹³C NMR (δ, thiocarbonyl) ¹H NMR (δ, methyl group)
Methyl cyclopropanecarbothioate 197.84 1.18–1.07
Methyl cyclopropanecarboxylate 175.13 1.22–1.11

Research Findings and Contradictions

  • Enantioselectivity : Copper-catalyzed methods for thioesters achieve higher ee values (94–96%) than traditional ester synthesis, which often requires chiral auxiliaries .
  • Yield Discrepancies : Thioesters generally exhibit higher yields (88%) compared to oxygen esters (27%), attributed to fewer side reactions .
  • Reactivity : Thioesters participate more readily in thiol-exchange reactions, whereas esters dominate in hydrolysis pathways .

Biological Activity

Methyl cyclopropanecarbothioate is a compound of increasing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and empirical research findings.

Chemical Structure and Properties

This compound belongs to the class of cyclopropane derivatives, characterized by a cyclopropane ring attached to a carbothioate functional group. Its molecular formula is C5H8OSC_5H_8OS, and it exhibits a distinct reactivity profile due to the strain in the cyclopropane ring, which can lead to various nucleophilic reactions.

Mechanisms of Biological Activity

Research into the biological activity of this compound indicates several potential mechanisms through which it may exert its effects:

  • Nucleophilic Substitution : The strained cyclopropane ring can undergo nucleophilic attack, leading to the formation of stable adducts with biomolecules such as DNA and proteins. This mechanism is similar to that observed in other compounds with reactive cyclopropane moieties, where DNA alkylation can trigger apoptosis in cancer cells .
  • Antifungal Activity : Preliminary studies suggest that this compound may exhibit antifungal properties. For instance, compounds with similar structures have shown efficacy against fungal pathogens like Candida albicans, with minimum inhibitory concentrations (MIC) indicating significant antifungal activity .

Case Studies and Experimental Data

  • Antitumor Activity : In a study examining various cyclopropane derivatives, this compound demonstrated promising antitumor activity in vitro. The compound was shown to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and oxidative stress .
  • Antifungal Efficacy : A recent investigation into the antifungal properties of this compound revealed that it inhibited the growth of Candida glabrata with an MIC comparable to established antifungal agents. This suggests potential for development as a therapeutic agent against opportunistic fungal infections .
  • Mechanistic Insights : Further mechanistic studies highlighted that the compound's activity might be enhanced by its ability to form reactive intermediates that interact with cellular macromolecules, leading to disruptions in cellular processes such as replication and metabolism .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineMIC (µM)Reference
AntitumorVarious cancer cell linesVaries
AntifungalCandida albicans8
AntifungalCandida glabrata19.3

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl cyclopropanecarbothioate in a laboratory setting?

  • Methodological Answer : Synthesis should prioritize reaction conditions that stabilize the cyclopropane ring, such as low temperatures and inert atmospheres, due to its strain sensitivity. A thioesterification reaction between cyclopropanecarboxylic acid and methyl thiol, catalyzed by DCC (N,N'-dicyclohexylcarbodiimide), is commonly used. Purity verification via 1H^1H-NMR (to confirm methyl group integration and cyclopropane proton splitting patterns) and GC-MS (to rule out side products) is critical .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • IR Spectroscopy : Confirm the presence of C=S (thioester) stretching vibrations (~1100–1250 cm1^{-1}).
  • 13C^{13}C-NMR : Identify the cyclopropane carbons (δ 10–20 ppm) and thioester carbonyl (δ 190–210 ppm).
  • X-ray Crystallography (if crystalline): Resolve bond angles to confirm cyclopropane geometry .

Q. What are the thermodynamic stability parameters for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Store samples in amber vials at -20°C under nitrogen to minimize hydrolysis. Thermodynamic data (e.g., ΔrH° and ΔrG°) from NIST can guide reaction feasibility .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in [2+1] cycloaddition reactions?

  • Methodological Answer : Perform computational modeling (DFT or ab initio) to map electron density distribution on the cyclopropane ring. Compare experimental kinetic data (e.g., Arrhenius plots) with computational predictions to isolate steric hindrance (e.g., substituent bulk) vs. electronic effects (e.g., ring strain). Use X-ray crystallography to correlate transition-state geometries with reactivity .

Q. How can contradictory data on the compound’s photostability be resolved?

  • Methodological Answer : Design a systematic review (PRISMA guidelines) to assess experimental variables across studies:

  • Key Variables : Light wavelength, solvent polarity, concentration.
  • Meta-Analysis : Use random-effects models to quantify heterogeneity. Replicate conflicting studies under standardized conditions to isolate confounding factors .

Q. What strategies optimize this compound’s application in asymmetric catalysis?

  • Methodological Answer : Screen chiral ligands (e.g., BINOL derivatives) in thioester-mediated catalytic cycles. Monitor enantiomeric excess (ee) via chiral HPLC. Compare turnover numbers (TON) and activation energies (ΔG‡) to identify ligand-substrate electronic complementarity .

Research Design Considerations

Q. How to design a mixed-methods study investigating this compound’s biological activity?

  • Methodological Answer :

  • Quantitative : Measure IC50_{50} values in enzyme inhibition assays (e.g., acetylcholinesterase).
  • Qualitative : Conduct molecular docking simulations to map binding interactions.
  • Integration : Use convergence design to triangulate biochemical efficacy with computational binding affinities .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to model EC50_{50} curves. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Address outliers via Grubbs’ test or robust regression .

Guidance for Literature Reviews

Q. How to mitigate publication bias in a systematic review of this compound’s applications?

  • Methodological Answer : Search grey literature (e.g., dissertations, patents) via ProQuest and Espacenet. Assess bias risk using ROBINS-I tool. Perform funnel plots and Egger’s test to detect asymmetry .

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